1-[4-(3-Chlorophenoxy)butyl]-1,4-diazepane
Description
Contextualization within Modern Medicinal Chemistry and Drug Discovery Research
In the realm of modern medicinal chemistry, the quest for novel therapeutic agents is relentless. A key strategy in this endeavor is the exploration of "privileged structures," which are molecular scaffolds capable of binding to multiple biological targets. The 1,4-diazepane ring system is recognized as such a scaffold. jocpr.comnih.gov Its inherent conformational flexibility allows it to adopt various spatial arrangements, making it a versatile template for designing ligands for a diverse range of biological receptors and enzymes. The synthesis of new derivatives, such as 1-[4-(3-Chlorophenoxy)butyl]-1,4-diazepane, is a logical progression in the ongoing effort to expand the chemical space around this valuable core.
Rationale for Comprehensive Academic Investigation of the 1,4-Diazepane Scaffold
The 1,4-diazepane scaffold is a seven-membered heterocyclic ring containing two nitrogen atoms. This structural motif is of significant interest to medicinal chemists due to its prevalence in a wide array of biologically active compounds. nih.govbenthamdirect.comsemanticscholar.orgingentaconnect.com The rationale for its comprehensive investigation stems from several key factors:
Broad Biological Activity: Derivatives of 1,4-diazepane have demonstrated a wide spectrum of pharmacological effects, including antipsychotic, anxiolytic, anticonvulsant, antibacterial, antifungal, and anticancer activities. nih.govbenthamdirect.comsemanticscholar.orgingentaconnect.com
Central Nervous System (CNS) Activity: The related 1,4-benzodiazepines are well-known for their action on the CNS, primarily through modulation of the gamma-aminobutyric acid (GABA) receptor. tsijournals.com This has spurred investigation into other diazepine (B8756704) derivatives for potential neurological and psychological applications.
Structural Versatility: The two nitrogen atoms in the 1,4-diazepane ring provide multiple points for chemical modification, allowing for the synthesis of large and diverse compound libraries for screening.
Overview of Prior Research on Structurally Related Compounds and Their Pharmacological Significance
The 1,4-diazepane core is integral to numerous compounds with diverse biological activities. For instance, derivatives have been synthesized and evaluated as 5-HT6 antagonists for cognitive disorders, highlighting the scaffold's potential in neurology. openpharmaceuticalsciencesjournal.com Furthermore, fused thieno nih.govsemanticscholar.orgdiazepine derivatives have shown promise as anticancer agents.
The chlorophenoxy moiety is a common feature in many pharmacologically active compounds. Its presence can influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. For example, phenoxyacetic acid derivatives are known herbicides, and the inclusion of a chlorine atom can significantly modulate their biological activity.
The combination of a diazepane ring with other aromatic systems has led to the discovery of potent therapeutic agents. For example, 1,4-diazepine-2,5-diones have been designed as antagonists of the HDM2-p53 interaction, a key target in cancer therapy. nih.gov
Below is an interactive data table summarizing the pharmacological activities of various 1,4-diazepane derivatives:
| Derivative Class | Reported Pharmacological Activity | Potential Therapeutic Area |
| Thieno nih.govsemanticscholar.orgdiazepines | Anticancer | Oncology |
| 1,4-Diazepine-2,5-diones | HDM2-p53 Antagonism | Oncology |
| 3-(1,4-Diazepanyl)-methyl-phenyl-sulphonamides | 5-HT6 Antagonism | Cognitive Disorders |
| General 1,4-Diazepines | Antipsychotic, Anxiolytic, Anticonvulsant | Psychiatry, Neurology |
| Benzo[b]pyrano[2,3-e] nih.govsemanticscholar.orgdiazepines | Cytotoxic Activity | Oncology |
Unaddressed Academic Questions and Research Gaps Pertaining to this compound
The lack of specific research on this compound presents a clear research gap. A comprehensive investigation into this compound would need to address several fundamental questions:
Synthesis and Characterization: What are the most efficient and scalable synthetic routes to obtain this compound in high purity? A thorough characterization using modern analytical techniques (NMR, mass spectrometry, X-ray crystallography) would be essential to confirm its structure and stereochemistry.
Pharmacological Profiling: What is the full pharmacological profile of this compound? A broad-based screening against a panel of biological targets (receptors, enzymes, ion channels) would be necessary to identify its primary mechanism(s) of action.
Structure-Activity Relationship (SAR) Studies: How do modifications to the different parts of the molecule—the chlorophenoxy ring, the butyl linker, and the diazepane scaffold—affect its biological activity? Systematic SAR studies would be crucial for optimizing its potency and selectivity.
In Vitro and In Vivo Efficacy: Does the compound exhibit promising activity in relevant in vitro cellular assays? If so, does this translate to efficacy in animal models of disease?
Pharmacokinetic and Toxicological Properties: What are the absorption, distribution, metabolism, and excretion (ADME) properties of the compound? Preliminary toxicology studies would also be necessary to assess its safety profile.
Structure
3D Structure
Properties
IUPAC Name |
1-[4-(3-chlorophenoxy)butyl]-1,4-diazepane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClN2O/c16-14-5-3-6-15(13-14)19-12-2-1-9-18-10-4-7-17-8-11-18/h3,5-6,13,17H,1-2,4,7-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BACNJTFJFLUYRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)CCCCOC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthetic Analysis and Advanced Synthetic Methodologies for 1 4 3 Chlorophenoxy Butyl 1,4 Diazepane
Strategic Disconnection Approaches for the 1,4-Diazepane Core
Retrosynthetic analysis of 1-[4-(3-chlorophenoxy)butyl]-1,4-diazepane begins with the disconnection of the bond between the diazepane nitrogen and the butyl side chain. This C-N bond disconnection is a logical first step, as N-alkylation is a common and reliable method for forming such linkages. This initial disconnection yields two key synthons: the 1,4-diazepane nucleophile and a 4-(3-chlorophenoxy)butyl electrophile.
Further disconnection of the 1,4-diazepane ring itself can be envisioned through several strategic bond cleavages. A common and effective approach involves disconnecting the two C-N bonds of the seven-membered ring. This leads to precursors such as a C2 and a C3 fragment, which can be joined to form the diazepane core. For instance, a typical retrosynthetic pathway for the 1,4-diazepane ring involves its deconstruction to ethylenediamine (B42938) and a suitable three-carbon dielectrophile, such as 1,3-dihalopropane.
Alternatively, a domino reaction approach can be considered where the disconnection leads to simpler starting materials that form the ring in a cascade of reactions. For example, a disconnection could lead to a 1,2-diamine and an alkyl 3-oxohex-5-enoate, which can undergo an in-situ generation of an aza-Nazarov reagent followed by an intramolecular aza-Michael cyclization to form the 1,4-diazepane ring.
Development and Optimization of Multi-Step Synthetic Pathways
The synthesis of the 4-(3-chlorophenoxy)butyl side chain, typically as a halide or tosylate to facilitate nucleophilic substitution, is a critical step. A common method for this is the Williamson ether synthesis. This involves the reaction of 3-chlorophenol (B135607) with a dihaloalkane, such as 1-bromo-4-chlorobutane (B103958) or 1,4-dibromobutane (B41627), in the presence of a base. The choice of dihaloalkane can influence the final functionality of the side chain, providing a handle for the subsequent N-alkylation step.
For the 1,4-diazepane core, its synthesis can be achieved by reacting ethylenediamine with a suitable C3 dielectrophile. However, due to the high reactivity of both nitrogen atoms in 1,4-diazepane, direct mono-alkylation is challenging and often leads to mixtures of mono- and di-alkylated products. To overcome this, a protecting group strategy is essential.
To achieve selective mono-N-alkylation of the 1,4-diazepane, one of the nitrogen atoms must be temporarily protected. The tert-butoxycarbonyl (Boc) group is a commonly used protecting group for this purpose due to its stability under various reaction conditions and its ease of removal under acidic conditions. The synthesis of mono-N-Boc-1,4-diazepane provides a key intermediate where one nitrogen is available for alkylation.
The N-alkylation of mono-N-Boc-1,4-diazepane with the pre-synthesized 4-(3-chlorophenoxy)butyl halide (e.g., bromide) is typically carried out in the presence of a base, such as potassium carbonate or triethylamine, in a suitable polar aprotic solvent like acetonitrile (B52724) or DMF. Following the successful coupling, the Boc group is removed by treatment with an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in a suitable solvent, to yield the final product, this compound.
| Step | Reaction | Reagents and Conditions | Key Considerations |
| 1 | Synthesis of 4-(3-chlorophenoxy)butyl halide | 3-chlorophenol, 1,4-dibromobutane, K2CO3, Acetone (B3395972), reflux | Williamson ether synthesis. Optimization of base and solvent is crucial. |
| 2 | Protection of 1,4-diazepane | 1,4-diazepane, Di-tert-butyl dicarbonate (B1257347) (Boc)2O, CH2Cl2, rt | Formation of mono-N-Boc-1,4-diazepane. Control of stoichiometry is important for selectivity. |
| 3 | N-Alkylation | Mono-N-Boc-1,4-diazepane, 4-(3-chlorophenoxy)butyl bromide, K2CO3, CH3CN, reflux | Coupling of the two key intermediates. Reaction monitoring by TLC or LC-MS is recommended. |
| 4 | Deprotection | Boc-protected final compound, TFA, CH2Cl2, rt | Removal of the Boc group to yield the final product. |
The principles of green chemistry can be applied to several stages of this synthesis. In the Williamson ether synthesis for the side chain, the use of phase-transfer catalysis (PTC) can offer a greener alternative to traditional methods. jetir.org PTC allows the reaction to be carried out in a biphasic system, often using water as one of the phases, which reduces the need for large quantities of volatile organic solvents. jetir.org Catalysts such as tetrabutylammonium (B224687) bromide (TBAB) can facilitate the transfer of the phenoxide ion into the organic phase to react with the alkyl halide. jetir.org
Furthermore, exploring one-pot or domino reactions for the formation of the 1,4-diazepane core can significantly improve the atom economy and reduce the number of synthetic steps, thereby minimizing waste generation. researchgate.netacs.org The use of reusable catalysts, such as heteropolyacids, for the synthesis of diazepine (B8756704) derivatives also aligns with green chemistry principles by reducing catalyst waste. nih.gov
| Green Chemistry Principle | Application in Synthesis | Example |
| Use of Catalysis | Enhancing reaction efficiency and selectivity. | Phase-transfer catalysis in Williamson ether synthesis. jetir.org |
| Atom Economy | Maximizing the incorporation of starting materials into the final product. | Domino reactions for 1,4-diazepane ring formation. researchgate.netacs.org |
| Safer Solvents and Auxiliaries | Reducing the use of hazardous solvents. | Use of aqueous media in PTC-mediated ether synthesis. jetir.org |
| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure. | Optimization of reaction conditions to avoid high temperatures. |
Exploration of Novel Cyclization Reactions for 1,4-Diazepane Formation
Recent advances in organic synthesis have led to the development of novel cyclization reactions for the formation of heterocyclic rings, including the 1,4-diazepane core. Domino reactions, which involve a cascade of intramolecular transformations, offer an efficient and atom-economical approach. For instance, the reaction of 1,2-diamines with alkyl 3-oxohex-5-enoates can proceed through an in-situ generated aza-Nazarov reagent to form the 1,4-diazepane ring in a single step. researchgate.netacs.org
Reductive amination is another powerful tool for constructing the diazepane ring. This can involve the intramolecular reductive cyclization of a linear precursor containing both an amine and a carbonyl or imine functionality. This method can also be applied to the synthesis of N-substituted 1,4-diazepanes by reacting a suitable precursor with an aldehyde or ketone.
Stereochemical Control and Diastereoselective Synthesis Considerations
The target molecule, this compound, is achiral. However, if chiral centers were to be introduced into either the diazepane ring or the side chain, stereochemical control would become a critical aspect of the synthesis.
The stereochemistry of N-alkylation of cyclic amines can be influenced by the steric and electronic properties of both the amine and the alkylating agent. In the case of a pre-existing chiral center on the 1,4-diazepane ring, the approach of the electrophile can be directed by the substituent, potentially leading to diastereoselectivity. The conformation of the seven-membered diazepane ring would play a significant role in determining the facial selectivity of the alkylation.
For the de novo synthesis of a chiral 1,4-diazepane core, asymmetric synthesis strategies would be required. This could involve the use of chiral starting materials, such as optically active diamines, or the application of chiral catalysts in the cyclization step. While the direct N-alkylation of an achiral amine with a chiral alkylating agent would result in a mixture of diastereomers, their separation could be achieved through chromatographic techniques.
Scale-Up Methodologies for Research Material Generation
The generation of multi-gram quantities of this compound for research purposes requires careful consideration of reaction conditions, purification methods, and potential side reactions. The proposed two-step synthesis provides a practical route, but each step presents unique challenges when moving from a laboratory scale to larger-scale production.
Step 1: Synthesis of 1-Bromo-4-(3-chlorophenoxy)butane via Williamson Ether Synthesis
The first step involves the O-alkylation of 3-chlorophenol with a suitable 1,4-dihalobutane. Using 1,4-dibromobutane is a common strategy for such transformations. francis-press.com
The reaction proceeds by deprotonating the phenol (B47542) with a suitable base to form a more nucleophilic phenoxide, which then displaces one of the bromide ions from 1,4-dibromobutane in an SN2 reaction. wikipedia.orgmasterorganicchemistry.com
Key Scale-Up Considerations:
Choice of Base and Solvent: For laboratory synthesis, strong bases like sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are effective. libretexts.org On a larger scale, safety and cost become more critical. A viable alternative is using potassium carbonate (K₂CO₃) in a solvent like acetone or acetonitrile, which is less hazardous and more economical. Phase-transfer catalysis can also be employed to facilitate the reaction in a biphasic system, simplifying work-up. byjus.com
Control of Side Reactions: The primary side reaction is the diarylation of 1,4-dibromobutane, forming 1,4-bis(3-chlorophenoxy)butane. To minimize this, a significant excess of 1,4-dibromobutane is typically used. While effective, this necessitates a robust purification strategy to remove the unreacted dihalide after the reaction.
Reaction Monitoring and Work-up: Progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The work-up on a larger scale involves quenching the reaction, followed by liquid-liquid extraction to isolate the crude product. The choice of extraction solvent must be optimized for efficiency and ease of removal.
Purification: Removal of excess 1,4-dibromobutane and the diarylated byproduct is crucial. On a small scale, flash column chromatography is standard. For multi-gram production, distillation under reduced pressure is a more practical method, provided the boiling points of the components are sufficiently different.
| Parameter | Laboratory Scale Approach | Scale-Up Consideration |
| Reagents | 3-Chlorophenol, 1,4-Dibromobutane | Use significant excess of 1,4-dibromobutane (e.g., 3-5 equivalents) to minimize diarylation. |
| Base | Sodium Hydride (NaH) | Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH) with a phase-transfer catalyst for improved safety and cost. |
| Solvent | Dimethylformamide (DMF), Tetrahydrofuran (THF) | Acetonitrile, Acetone, or Toluene for better cost-effectiveness and easier removal. |
| Temperature | Room temperature to 60 °C | Optimized for reaction rate vs. side product formation; may require heating under reflux. |
| Purification | Flash Column Chromatography | Vacuum Distillation to remove excess 1,4-dibromobutane, followed by potential crystallization or a shorter column. |
Step 2: N-Alkylation of 1,4-Diazepane
The final step is the N-alkylation of 1,4-diazepane with the previously synthesized 1-bromo-4-(3-chlorophenoxy)butane. This reaction also proceeds via an SN2 mechanism.
A significant challenge in the alkylation of symmetric diamines like 1,4-diazepane is controlling the degree of substitution. The mono-alkylated product is itself a nucleophile and can react with another molecule of the alkylating agent to form a symmetrically disubstituted byproduct, 1,4-bis[4-(3-chlorophenoxy)butyl]-1,4-diazepane.
Key Scale-Up Considerations:
Control of Mono-alkylation: Over-alkylation is a common issue. youtube.com To favor the formation of the desired mono-substituted product, a large excess of 1,4-diazepane (e.g., 5-10 equivalents) is often used. This ensures that the electrophile is more likely to encounter an unreacted diazepane molecule. The unreacted diamine can often be recovered and recycled, which is an important consideration for cost-efficiency on a larger scale.
Slow Addition: Adding the alkylating agent (1-bromo-4-(3-chlorophenoxy)butane) slowly to the solution of 1,4-diazepane helps maintain a low concentration of the electrophile, further suppressing the second alkylation.
Base and Solvent: A non-nucleophilic base, such as potassium carbonate or triethylamine, is typically added to neutralize the HBr formed during the reaction. The choice of solvent is critical; polar aprotic solvents like acetonitrile or DMF are common.
Purification of Final Product: Separating the desired mono-alkylated product from the starting 1,4-diazepane and the di-alkylated byproduct is the main purification challenge. The basic nature of all three compounds complicates simple acid-base extraction. Column chromatography is often necessary, but for larger quantities, careful optimization of the mobile phase is required to achieve good separation. Crystallization of the product as a salt (e.g., hydrochloride or oxalate) can be an effective purification strategy on a larger scale if the product is a solid.
| Parameter | Laboratory Scale Approach | Scale-Up Consideration |
| Reagents | 1,4-Diazepane, 1-Bromo-4-(3-chlorophenoxy)butane | Use large excess of 1,4-diazepane (5-10 equivalents) to favor mono-alkylation. Plan for recovery and recycling of the excess diamine. |
| Technique | Reagents mixed together | Slow, controlled addition of the alkylating agent to the solution of the diamine. |
| Base | Triethylamine, Potassium Carbonate | Potassium Carbonate is often preferred for its low cost and ease of removal (filtration). |
| Solvent | Acetonitrile, Dimethylformamide (DMF) | Acetonitrile is often preferred due to its lower boiling point, making removal easier. |
| Purification | Flash Column Chromatography | pH-controlled extractions to remove some impurities, followed by column chromatography or crystallization of a suitable salt. |
Advanced Spectroscopic and Chromatographic Characterization for Academic Research Integrity
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. By providing a highly accurate mass measurement, typically with an error of less than 5 ppm, HRMS allows for the confident assignment of a molecular formula.
For 1-[4-(3-Chlorophenoxy)butyl]-1,4-diazepane , the expected monoisotopic mass can be calculated based on its molecular formula, C₁₅H₂₃ClN₂O. HRMS analysis, likely utilizing techniques such as electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, would be expected to yield a protonated molecule [M+H]⁺. The theoretical mass of this ion would be compared to the experimentally observed mass to confirm the molecular formula. The presence of a chlorine atom would also be evident from the characteristic isotopic pattern, with the [M+H+2]⁺ ion appearing at approximately one-third the intensity of the [M+H]⁺ peak.
Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Observed m/z (Hypothetical) | Mass Difference (ppm) |
| [M+H]⁺ | 283.1626 | 283.1624 | -0.7 |
| [M+Na]⁺ | 305.1446 | 305.1443 | -1.0 |
Note: The observed m/z and mass difference are hypothetical and serve as an illustration of expected results.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed molecular structure of an organic compound in solution. A combination of ¹H, ¹³C, and two-dimensional (2D) NMR experiments provides information on the chemical environment, connectivity, and spatial relationships of atoms within the molecule.
¹H NMR: The proton NMR spectrum of This compound would be expected to show distinct signals corresponding to the aromatic protons of the 3-chlorophenoxy group, the aliphatic protons of the butyl chain, and the protons of the 1,4-diazepane ring. The aromatic region would likely display a complex multiplet pattern characteristic of a 1,3-disubstituted benzene (B151609) ring. The methylene (B1212753) protons of the butyl chain adjacent to the oxygen and nitrogen atoms would appear as triplets, while the other two methylene groups would likely be multiplets. The protons on the diazepine (B8756704) ring would also present as a series of multiplets.
¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data, showing distinct resonances for each unique carbon atom. The aromatic carbons would appear in the downfield region (typically 110-160 ppm), with the carbon attached to the chlorine atom showing a characteristic chemical shift. The aliphatic carbons of the butyl chain and the diazepine ring would be found in the upfield region (typically 20-70 ppm).
2D NMR: Techniques such as COSY (Correlation Spectroscopy) would be used to establish proton-proton couplings within the butyl chain and the diazepine ring. HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom, while HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range (2-3 bond) correlations, which is crucial for confirming the connectivity between the 3-chlorophenoxybutyl moiety and the 1,4-diazepane ring.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Aromatic CH | 6.8 - 7.3 (m) | 115 - 135 |
| Aromatic C-O | - | ~159 |
| Aromatic C-Cl | - | ~135 |
| O-CH₂ | ~4.0 (t) | ~68 |
| N-CH₂ (butyl) | ~2.6 (t) | ~58 |
| Butyl CH₂ | ~1.6 - 1.8 (m) | ~25 - 28 |
| Diazepane CH₂ | ~2.7 - 3.0 (m) | ~45 - 55 |
| Diazepane NH | Variable | - |
Note: These are predicted chemical shift ranges and are subject to solvent and other experimental conditions. 'm' denotes multiplet, 't' denotes triplet.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of This compound would be expected to show characteristic absorption bands for the C-O-C ether linkage, the C-Cl bond, the aromatic C-H and C=C bonds, the aliphatic C-H bonds, and the N-H bond of the diazepine ring.
Table 3: Predicted Infrared Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3250 - 3350 | Medium, broad |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 2960 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium |
| C-O-C Stretch (Aryl Ether) | 1200 - 1250 | Strong |
| C-N Stretch | 1020 - 1250 | Medium |
| C-Cl Stretch | 600 - 800 | Strong |
Note: These are predicted absorption ranges and the exact positions can vary.
X-ray Crystallography for Absolute Stereochemistry and Conformation (if applicable)
Single-crystal X-ray crystallography provides the most definitive structural information, including bond lengths, bond angles, and the absolute conformation of a molecule in the solid state. For This compound , obtaining a suitable single crystal would allow for the unambiguous determination of the three-dimensional arrangement of its atoms. This technique would confirm the connectivity of the molecule and reveal the conformation of the flexible butyl chain and the seven-membered diazepine ring, which typically adopts a chair-like or boat-like conformation. brieflands.com As the target molecule is achiral, the determination of absolute stereochemistry is not applicable. Based on available literature, X-ray diffraction data for this specific compound are not publicly available.
Chromatographic Purity Assessment and Method Development (HPLC, GC, SFC)
Chromatographic techniques are essential for assessing the purity of a compound and for the development of analytical methods for quality control.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common method for analyzing compounds of this polarity. nih.gov A C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) would likely provide good separation of the target compound from any impurities. Detection would typically be performed using a UV detector, with the wavelength set to an absorption maximum of the chlorophenoxy chromophore.
Gas Chromatography (GC): Due to its relatively high boiling point, GC analysis of This compound may require derivatization of the secondary amine in the diazepine ring to improve volatility and peak shape. nih.gov However, with modern columns and high-temperature injectors, direct analysis may be possible. A mass spectrometer is the preferred detector for GC (GC-MS), as it provides both retention time and mass spectral data for peak identification.
Supercritical Fluid Chromatography (SFC): SFC can be an alternative to both HPLC and GC, often providing faster separations and using less organic solvent. This technique would also be suitable for the analysis and purification of this compound.
Method development would involve optimizing parameters such as the column, mobile phase composition, flow rate, and temperature to achieve the desired resolution and sensitivity for purity assessment.
Thermogravimetric Analysis (TGA) for Decomposition Profile in Research Contexts
Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature. This technique is used to determine the thermal stability and decomposition profile of a compound. For This compound , a TGA thermogram would show the temperature at which the compound begins to decompose and the number of decomposition steps. This information can be valuable in a research context for understanding the material's thermal limitations. Studies on related diazepine derivatives have shown that thermal decomposition often occurs in multiple steps. researchgate.net The initial decomposition of the title compound would likely involve the fragmentation of the butyl chain and the diazepine ring.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1 4 3 Chlorophenoxy Butyl 1,4 Diazepane Analogs
Systematic Modification of the Chlorophenoxy Moiety and its Impact on Biological Interactions
The aryloxy group is a crucial pharmacophoric element, and its modification significantly influences biological activity. In related heterocyclic compounds like benzodiazepines, the nature and position of substituents on the phenyl ring are determinants of potency and receptor interaction. researchgate.net
Research on 1,4-benzodiazepine (B1214927) analogs demonstrates that an electronegative substituent at position 7 of the fused benzene (B151609) ring, which corresponds conceptually to the chloro-substituent in the phenoxy moiety, is important for activity. researchgate.net Specifically, substitutions on an aromatic ring attached to the diazepine (B8756704) core can greatly affect binding. For instance, studies on 1,4-benzodiazepine-2-one derivatives showed that introducing chloro, fluoro, or nitro groups to an attached aromatic ring resulted in good anticonvulsant activity. chemisgroup.us This suggests that the electronic properties and position of the halogen on the phenoxy ring are critical. Moving the chlorine from the meta (3-position) to the ortho (2-position) or para (4-position) could substantially alter the molecule's electronic distribution and steric profile, thereby affecting its binding affinity and selectivity for its biological target.
The following table summarizes the general effects of aromatic ring substitutions observed in related benzodiazepine (B76468) analogs, which can be extrapolated to the chlorophenoxy moiety of the target compound.
| Modification on Aromatic Ring | General Impact on Biological Activity | Reference |
| Introduction of electronegative groups (e.g., -Cl, -NO2) | Often enhances potency | chemisgroup.us |
| Change in substituent position (ortho, meta, para) | Affects binding conformation and selectivity | chemisgroup.us |
| Replacement of phenyl with heteroaromatics (e.g., thienyl) | Can alter activity and pharmacokinetic properties | researchgate.net |
Variational Analysis of the Butyl Linker Length and Branching
The four-carbon alkyl chain, or butyl linker, connecting the diazepane and chlorophenoxy moieties plays a pivotal role in positioning the two pharmacophores correctly within the target's binding site. Studies on substituted 1,4-diazepanes have shown that the nature of the substituent at the N-4 position is a key determinant of affinity. Research aimed at developing sigma-1 (σ1) receptor ligands found that a butyl group was among the preferred substituents at this position for achieving high affinity. researchgate.net
Varying the linker's length can provide valuable SAR data:
Shorter chains (e.g., ethyl, propyl): May not provide sufficient distance for optimal interaction of the terminal aromatic group.
Longer chains (e.g., pentyl, hexyl): Could introduce excessive flexibility, leading to an entropic penalty upon binding or allowing the terminal group to adopt unfavorable positions.
Branching on the butyl chain, for example by introducing a methyl group, would increase its steric bulk and restrict its conformational freedom. This could either enhance affinity by locking the molecule into a more bioactive conformation or decrease it by causing steric clashes with the receptor.
The table below illustrates the importance of the N-substituent in 1,4-diazepane analogs targeting the σ1 receptor.
| N4-Substituent in 1,4-Diazepane Analog | Relative σ1 Affinity | Reference |
| Cyclohexylmethyl | Preferred | researchgate.net |
| Butyl | Preferred | researchgate.net |
Substitution Pattern Effects on the 1,4-Diazepane Ring
The 1,4-diazepane ring is a flexible seven-membered heterocycle that can be extensively modified. chemisgroup.us Its conformation and substitution pattern are critical for biological activity. Research on various 1,4-diazepane-based systems has highlighted several key points:
N-1 Substitution: This position is often occupied by a group that interacts with a specific sub-pocket of the target receptor. In many orexin (B13118510) receptor antagonists, for example, this position is attached to a bulky heterocyclic system. lookchem.com
C-2 Substitution: Introducing small alkyl groups, such as a methyl moiety, at the C-2 position of the diazepane ring has been shown to result in high σ1 affinity in certain analogs. researchgate.net
Ring Ketones: The synthesis of 1,4-diazepane-2,5-diones has led to the discovery of potent inhibitors of the Lymphocyte Function-Associated Antigen-1 (LFA-1). nih.gov This indicates that incorporating carbonyl functions into the diazepine ring can fundamentally change the compound's biological target and activity. Similarly, 1,4-diazepan-7-ones have been investigated as inhibitors of human KLK7 protease. bohrium.com
These findings show that the diazepane ring is not merely a spacer but an active participant in ligand-receptor interactions, with specific substitutions capable of fine-tuning affinity and selectivity.
| Diazepane Ring Modification | Resulting Biological Activity Profile | Reference |
| Methyl group at C-2 position | High affinity for σ1 receptor | researchgate.net |
| Carbonyl groups at C-2 and C-5 positions | Potent LFA-1 inhibition | nih.gov |
| Carbonyl group at C-7 position | Inhibition of human KLK7 protease | bohrium.com |
Conformational Analysis and its Influence on Ligand-Target Recognition
The conformational flexibility of the 1,4-diazepane ring is a defining feature that heavily influences how these ligands bind to their targets. Unlike rigid ring systems, the seven-membered diazepane can adopt several low-energy conformations, such as chair, boat, and twist-boat forms. nih.govresearchgate.net
Detailed studies on N,N-disubstituted-1,4-diazepane orexin receptor antagonists revealed that these molecules often exist in an unexpected low-energy conformation characterized by an intramolecular π-stacking interaction. nih.govlookchem.com In this state, the aromatic ring attached to one nitrogen atom stacks against the aromatic system attached to the other nitrogen, and the diazepane ring adopts a specific twist-boat conformation. The synthesis of a macrocycle designed to enforce this specific geometry confirmed that it mimics the bioactive conformation, underscoring the importance of this folded state for receptor binding. nih.gov
The chirality of the diazepine ring's conformation can also be crucial. Even without a stereocenter, the twist-chair conformation of the 1,4-diazepine ring is chiral, existing as a pair of rapidly interconverting enantiomers (P and M conformers). researchgate.net A biological target may selectively bind to only one of these conformational enantiomers, making the ring's inversion barrier and preferred shape critical for activity.
Exploration of Isosteric and Bioisosteric Replacements
Bioisosteric replacement is a key strategy in medicinal chemistry to optimize a lead compound's properties, such as potency, selectivity, and metabolic stability. cambridgemedchemconsulting.comdrughunter.com This involves substituting a functional group with another that has similar physical or chemical properties. For analogs of 1-[4-(3-Chlorophenoxy)butyl]-1,4-diazepane, several bioisosteric replacements could be explored:
Chlorophenoxy Moiety: The phenyl ring could be replaced by a heteroaromatic ring like pyridine (B92270) or thiophene. cambridgemedchemconsulting.com This would alter the electronic and hydrogen-bonding properties of the molecule. The chlorine atom could be replaced with other halogens (F, Br) or a trifluoromethyl (CF3) group to modulate lipophilicity and electronic effects.
Ether Linkage: The oxygen atom in the phenoxy group could be replaced by sulfur (thioether) or a methylene (B1212753) group (-CH2-), which would impact the bond angle and flexibility of the connection to the butyl linker.
1,4-Diazepane Ring: The diazepane core could be replaced with a piperazine (B1678402) ring (a six-membered ring). This is a common "ring expansion/contraction" strategy. Indeed, some research has focused on expanding piperidine-based ligands to diazepane-based ones to explore conformational effects. nih.gov
The success of such replacements is highly dependent on the specific interactions within the target's binding site. drughunter.com
| Original Group | Potential Bioisosteric Replacement | Potential Outcome | Reference |
| Phenyl | Pyridyl, Thienyl | Altered H-bonding, polarity, and metabolism | cambridgemedchemconsulting.com |
| -Cl | -F, -Br, -CF3 | Modified lipophilicity and electronic character | cambridgemedchemconsulting.com |
| -O- (ether) | -S-, -CH2-, -CF2- | Changed bond angles, flexibility, and metabolic stability | cambridgemedchemconsulting.com |
| Diazepane | Piperazine | Reduced flexibility, altered pKa, different conformational profile | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis
QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For 1,4-diazepane analogs, QSAR models can be powerful tools for predicting the activity of newly designed, unsynthesized compounds, thereby prioritizing synthetic efforts.
For example, a 3D-QSAR study on 1,3,6-trisubstituted 1,4-diazepan-7-ones as protease inhibitors successfully developed predictive models (CoMFA and CoMSIA). bohrium.com These models generate 3D contour maps that highlight regions where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable or unfavorable for activity. Such models provide clear, visual guidance for designing more potent inhibitors. bohrium.com
Similarly, QSAR models have been developed for 1,4-benzodiazepines to predict their binding affinity to GABA-A receptors. nih.gov A validated model showed good predictive power (r² > 0.6), allowing researchers to estimate the biological activity of novel designer benzodiazepines. nih.gov For the this compound scaffold, a QSAR study would involve synthesizing a library of analogs with systematic variations in all three key regions—the chlorophenoxy moiety, the butyl linker, and the diazepane ring—and using the resulting activity data to build a predictive model for further optimization.
Molecular Target Identification and Mechanistic Elucidation of Action for 1 4 3 Chlorophenoxy Butyl 1,4 Diazepane
Ligand Binding Studies with Receptor Panels and Enzyme Libraries
The initial step in characterizing the pharmacological profile of 1-[4-(3-Chlorophenoxy)butyl]-1,4-diazepane would involve screening it against a broad range of known biological targets. This is typically achieved through ligand binding assays, which measure the ability of the compound to displace a known radiolabeled or fluorescently labeled ligand from its target.
These screens are conducted using commercially available receptor panels and enzyme libraries, which can include hundreds of different molecular targets, such as G-protein coupled receptors (GPCRs), ion channels, transporters, and various enzymes. For instance, given the structural similarities to other diazepine (B8756704) derivatives, screening panels would likely include serotonin (B10506) (5-HT) receptors, dopamine (B1211576) receptors, and GABA-A receptors. nih.gov
The results of these binding assays are typically expressed as the percentage of inhibition of binding of the known ligand at a given concentration of the test compound. For compounds showing significant activity, follow-up dose-response experiments are performed to determine the inhibitory constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). A lower Kᵢ or IC₅₀ value indicates a higher binding affinity of the compound for the target.
Illustrative Data Table: Ligand Binding Affinity
| Target | Assay Type | Reference Ligand | Kᵢ (nM) - Hypothetical |
|---|---|---|---|
| Serotonin Receptor 5-HT2A | Radioligand Binding | [³H]-Ketanserin | 85 |
| Dopamine Receptor D₂ | Radioligand Binding | [³H]-Spiperone | 250 |
| Sigma-1 Receptor | Radioligand Binding | [³H]-(+)-Pentazocine | 45 |
| CXCR3 | Radioligand Binding | [¹²⁵I]-CXCL11 | >10,000 |
Functional Assays for Modulator Activity (e.g., Agonism, Antagonism, Allosteric Modulation)
Once high-affinity binding targets are identified, the next critical step is to determine the functional consequence of this binding. A compound can act as an agonist (activating the receptor), an antagonist (blocking the receptor from being activated by its endogenous ligand), or an allosteric modulator (binding to a site distinct from the primary ligand binding site to enhance or diminish the receptor's response).
Functional assays are designed to measure a biological response downstream of target engagement. For a GPCR, this could be a calcium mobilization assay, a cyclic AMP (cAMP) accumulation assay, or a reporter gene assay. For example, if this compound binds to a specific 5-HT receptor, a functional assay would reveal whether it mimics the action of serotonin (agonism) or blocks it (antagonism). The results are typically reported as the half-maximal effective concentration (EC₅₀) for agonists or the inhibitory constant (Kₑ) for antagonists.
Illustrative Data Table: Functional Activity Profile
| Target | Assay Type | Functional Activity | Potency (EC₅₀/IC₅₀, nM) - Hypothetical |
|---|---|---|---|
| Serotonin Receptor 5-HT2A | Calcium Mobilization | Antagonist | 120 (IC₅₀) |
| Sigma-1 Receptor | Reporter Gene Assay | Agonist | 95 (EC₅₀) |
Investigation of Downstream Signaling Pathways in Cellular Models
To gain a deeper understanding of the compound's mechanism of action, researchers would investigate its effects on intracellular signaling pathways. This involves using cellular models, such as cultured cell lines that endogenously or recombinantly express the target of interest.
Techniques like Western blotting, ELISA, or mass spectrometry-based phosphoproteomics would be used to measure changes in the phosphorylation state or expression levels of key signaling proteins downstream of the identified target. For example, if the compound is found to be an antagonist of a specific receptor, studies would confirm that it blocks the phosphorylation of downstream kinases (e.g., ERK, Akt) that are normally activated by the endogenous ligand. These studies help to build a comprehensive picture of the cellular consequences of the drug-target interaction.
High-Throughput Screening (HTS) Methodologies for Target Deconvolution
In cases where a compound's activity is discovered through phenotypic screening (i.e., it produces a desired effect in a cell or organism, but the target is unknown), high-throughput screening (HTS) methodologies are employed for target deconvolution. These approaches aim to identify the molecular target responsible for the observed phenotype.
Methods such as thermal proteome profiling (TPP) or affinity-based chemical proteomics could be utilized. TPP, for instance, measures changes in the thermal stability of thousands of proteins in the presence of the compound; a protein that binds the compound will typically show increased thermal stability. These unbiased, large-scale approaches are powerful tools for identifying both primary and secondary targets of a novel compound without prior assumptions.
Protein–Ligand Interaction Profiling (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)
To biophysically confirm and precisely quantify the interaction between this compound and a purified target protein identified in earlier screens, techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are employed.
Surface Plasmon Resonance (SPR): This label-free technique measures the binding of a ligand to a protein immobilized on a sensor chip in real-time. SPR provides valuable kinetic data, including the association rate (kₐ) and dissociation rate (kₔ), from which the equilibrium dissociation constant (Kₔ) can be calculated.
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n) of the interaction.
These methods provide definitive evidence of a direct interaction and offer detailed quantitative insights into the binding thermodynamics and kinetics.
Illustrative Data Table: Biophysical Interaction Parameters
| Target Protein | Method | Parameter | Value - Hypothetical |
|---|---|---|---|
| Sigma-1 Receptor | Surface Plasmon Resonance (SPR) | kₐ (M⁻¹s⁻¹) | 1.2 x 10⁵ |
| kₔ (s⁻¹) | 5.4 x 10⁻³ | ||
| Kₔ (nM) | 45 | ||
| Sigma-1 Receptor | Isothermal Titration Calorimetry (ITC) | Kₐ (M⁻¹) | 2.1 x 10⁷ |
| ΔH (kcal/mol) | -8.5 | ||
| Stoichiometry (n) | 1.02 |
Exploration of Potential Off-Target Binding and Polypharmacology
A crucial aspect of drug characterization is the investigation of "off-target" effects, where a compound binds to proteins other than its intended primary target. These interactions can be responsible for adverse side effects or, in some cases, contribute to the compound's therapeutic efficacy (a concept known as polypharmacology).
The broad receptor and enzyme panel screens mentioned in section 5.1 serve as the first line of investigation for off-target binding. Any significant binding affinities identified for targets other than the primary one would be further investigated with functional assays. Computational approaches, such as docking the compound structure against databases of known protein binding sites, can also predict potential off-target interactions. Understanding the polypharmacological profile of this compound is essential for a comprehensive assessment of its potential as a therapeutic agent. For example, studies on other small molecules have shown that they can bind to an average of 6-11 distinct targets.
Computational Chemistry and in Silico Modeling Approaches
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme active site. mdpi.comresearchgate.net This method is crucial for predicting the binding affinity and mode of interaction between 1-[4-(3-Chlorophenoxy)butyl]-1,4-diazepane and its potential biological targets. The 1,4-diazepane scaffold is recognized as a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets, including G-protein coupled receptors (GPCRs) and enzymes. researchgate.netjocpr.com
In a typical docking study for this compound, the 3D structure of the ligand would be generated and its energy minimized. This optimized structure is then placed into the binding pocket of a target protein, such as a sigma receptor (σR) or a dopamine (B1211576) receptor, for which diazepane derivatives have shown affinity. nih.gov The docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site and scores them based on a scoring function, which estimates the binding free energy.
The results of such a simulation would highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and amino acid residues of the target. For instance, the chlorophenoxy group might form hydrophobic interactions, while the nitrogen atoms of the diazepane ring could act as hydrogen bond acceptors. A hypothetical docking result against the σ1 receptor is presented below.
Interactive Data Table: Hypothetical Molecular Docking Results
| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |
| Sigma-1 Receptor (σ1R) | -9.2 | Tyr103, Glu172 | π-π stacking, Hydrogen Bond |
| Dopamine D2 Receptor | -8.5 | Asp114, Phe389 | Ionic Interaction, Hydrophobic |
| Serotonin (B10506) 5-HT2A Receptor | -8.1 | Ser242, Phe339 | Hydrogen Bond, Hydrophobic |
| Histamine H1 Receptor | -7.9 | Asp107, Lys191 | Ionic Interaction, Cation-π |
Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. nih.gov MD simulations are used to assess the conformational stability of this compound in its bound state and to observe the dynamics of the binding event. nih.gov
An MD simulation would begin with the best-docked pose of the ligand-protein complex. The system is solvated in a water box with appropriate ions to mimic physiological conditions. The simulation then calculates the trajectory of every atom over a period, typically nanoseconds to microseconds, by solving Newton's equations of motion. nih.gov Analysis of the trajectory can reveal the stability of the initial binding pose, identify alternative binding conformations, and calculate binding free energies with higher accuracy using methods like MM/PBSA or MM/GBSA. nih.govresearchgate.net The root-mean-square deviation (RMSD) of the ligand and protein backbone is monitored to assess stability; a stable RMSD suggests a stable binding complex. nih.govfrontiersin.org
Interactive Data Table: Hypothetical Molecular Dynamics Simulation Parameters and Results
| Parameter | Value | Description |
| Simulation Time | 250 ns | The total time duration of the simulation. nih.gov |
| Force Field | AMBER | A set of parameters used to describe the potential energy of the system. |
| Average Ligand RMSD | 1.5 Å | Measures the average deviation of the ligand from its initial docked pose. A low value indicates stability. |
| Binding Free Energy (MM/GBSA) | -45.5 kcal/mol | An estimate of the binding affinity calculated from the simulation trajectory. |
| Key Stable Interactions | Glu172, Phe213 | Amino acids that maintain stable contact with the ligand throughout the simulation. |
Pharmacophore Modeling for Key Feature Identification
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov These features typically include hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups. researchgate.net For a series of active 1,4-diazepane analogs, a pharmacophore model can be generated to understand the key structural requirements for activity.
A pharmacophore model for this compound and its analogs could be created based on their structures and biological activities (ligand-based) or from the structure of the ligand-receptor complex (structure-based). researchgate.netnih.gov Such a model for σ1 receptor agonists might consist of a positive ionizable feature (corresponding to a protonated nitrogen in the diazepane ring), a hydrophobic/aromatic group (the chlorophenoxy moiety), and a hydrogen bond acceptor. This model serves as a 3D query for screening large compound libraries to find new, structurally diverse molecules with the potential for similar activity. nih.gov
Interactive Data Table: Hypothetical Pharmacophore Model Features
| Feature | Type | Position (x, y, z) | Radius (Å) |
| 1 | Positive Ionizable (PI) | (2.5, 1.3, -0.5) | 1.0 |
| 2 | Hydrophobic (H) | (-3.8, -0.2, 1.1) | 1.5 |
| 3 | Aromatic Ring (AR) | (-4.0, -0.5, 1.3) | 1.6 |
| 4 | Hydrogen Bond Acceptor (HBA) | (1.9, 2.1, 0.8) | 1.0 |
De Novo Design Strategies Based on this compound Scaffold
De novo design is a computational strategy used to generate novel molecular structures with desired properties, often by building upon an existing scaffold. The this compound structure can serve as a starting point or "scaffold" for designing new analogs. Algorithms can either grow new functional groups from the scaffold within the target's binding site or link molecular fragments together to create entirely new molecules that retain the key pharmacophoric features.
Starting with the diazepane core, de novo design programs could suggest modifications to the butyl linker or the chlorophenoxy group to optimize binding affinity or improve pharmacokinetic properties. For example, the software might suggest replacing the chlorophenoxy group with other substituted aromatic or heterocyclic rings to explore different interactions within the binding pocket. This approach facilitates the creation of novel intellectual property and the exploration of new chemical space.
Interactive Data Table: Hypothetical De Novo Designed Analogs
| Analog ID | Modification from Parent Scaffold | Predicted Affinity (kcal/mol) | Rationale for Design |
| DN-01 | Replace 3-chlorophenoxy with 3,4-dichlorophenoxy | -9.8 | Enhance hydrophobic interactions. |
| DN-02 | Replace butyl linker with a butoxy linker | -9.5 | Introduce a potential hydrogen bond acceptor. |
| DN-03 | Replace diazepane with a piperazine (B1678402) ring | -8.9 | Assess the impact of ring size on binding. |
| DN-04 | Add a methyl group to the diazepane ring | -9.4 | Explore steric effects and conformational restriction. |
Virtual Screening Techniques for Analog Identification
Virtual screening is a computational method used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. frontiersin.org It is a cost-effective way to narrow down millions of potential candidates to a manageable number for experimental testing. researchgate.net
Using the this compound structure as a query, a similarity search could be performed on chemical databases like ZINC or ChemDiv to find commercially available analogs. Alternatively, a pharmacophore model derived from this compound can be used as a 3D filter to screen databases for molecules that match the essential interaction features, regardless of their underlying chemical scaffold. nih.govnih.gov Another approach is structure-based virtual screening, where a library of compounds is docked into the active site of a target protein, and the top-scoring hits are selected for further investigation.
Interactive Data Table: Hypothetical Virtual Screening Hit List
| Compound ID (Database) | Similarity Score (to parent) | Docking Score (kcal/mol) | Predicted Target |
| ZINC12345678 | 0.89 | -9.1 | Sigma-1 Receptor |
| CHEMDB98765 | 0.85 | -8.8 | Sigma-1 Receptor |
| ZINC23456789 | N/A (Pharmacophore Hit) | -8.6 | Dopamine D2 Receptor |
| CHEMDB54321 | 0.82 | -8.4 | Sigma-1 Receptor |
Pre Clinical Pharmacological Characterization in Controlled Research Models
In Vitro Cell-Based Assays for Specific Biological Activities
In the realm of in vitro analysis, cell-based assays are fundamental for elucidating the specific biological activities of a novel compound. For a molecule like 1-[4-(3-Chlorophenoxy)butyl]-1,4-diazepane, a primary investigative step would involve a battery of assays to screen for its interaction with various cellular targets. Typically, this would include receptor binding assays to determine its affinity for a wide range of receptors, such as G-protein coupled receptors (GPCRs), ion channels, and transporters.
For instance, studies on other 1,4-diazepine derivatives have often focused on their potential as antagonists for specific receptors. One such study on novel 1,4-diazepines highlighted their evaluation as HDM2 antagonists, where preliminary in vitro testing revealed their ability to antagonize the binding between HDM2 and p53. nih.gov Similarly, other research has explored the cytotoxic activities of 1,4-diazepane-based sigma receptor ligands against cancer cell lines. nih.gov Given the structural motifs present in this compound, it would be logical to subject it to similar screening panels to identify any potential biological targets.
Table 1: Illustrative In Vitro Assays for Characterizing this compound
| Assay Type | Purpose | Potential Targets |
|---|---|---|
| Receptor Binding Assays | To determine the affinity of the compound for various receptors. | GPCRs, Ion Channels, Transporters |
| Enzyme Inhibition Assays | To assess the compound's ability to inhibit specific enzymes. | Kinases, Proteases, Phosphatases |
| Cell Viability/Cytotoxicity Assays | To evaluate the effect of the compound on cell survival. | Cancer cell lines, primary neurons |
Organotypic Slice Culture and Tissue Ex Vivo Models
Organotypic slice cultures and ex vivo tissue models provide a valuable intermediate between in vitro cell cultures and in vivo animal models, as they largely preserve the complex cellular architecture and synaptic connectivity of the original tissue. researchgate.netnih.govnih.gov These models are particularly well-suited for neuropharmacological studies. For a compound like this compound, hippocampal or cortical slice cultures could be employed to investigate its effects on neuronal excitability, synaptic transmission, and plasticity. nih.gov
For example, by applying the compound to these slice cultures, researchers could use techniques like electrophysiology to record changes in neuronal firing patterns or synaptic potentials. Furthermore, these models allow for the examination of cellular and molecular changes, such as protein expression or cell morphology, in a more physiologically relevant context than dissociated cell cultures. nih.gov Ex vivo models using freshly resected tumor tissue slices have also been utilized to evaluate the efficacy of targeted therapies, a methodology that could be adapted to explore any potential anti-cancer properties of this compound. nih.govnih.gov
Investigative In Vivo Animal Studies for Mechanistic Pathway Validation
Following promising in vitro and ex vivo findings, in vivo animal studies are crucial for validating the mechanistic pathways of a compound and observing its effects in a whole organism.
Exploration of Specific Physiological Responses in Animal Models
In animal models, the administration of this compound would allow for the observation of a wide range of physiological responses. Depending on the in vitro target profile, these studies could encompass cardiovascular, respiratory, gastrointestinal, and metabolic assessments. For instance, if the compound shows affinity for adrenergic or serotonergic receptors, its effects on blood pressure, heart rate, and body temperature would be of significant interest.
Neuropharmacological Investigations in Rodent Models
Given that many 1,4-diazepane derivatives exhibit central nervous system (CNS) activity, neuropharmacological investigations in rodent models would be a key component of the pre-clinical characterization of this compound. nih.gov Standard behavioral tests could be used to assess its potential anxiolytic, antidepressant, antipsychotic, or cognitive-enhancing effects. For example, the elevated plus maze and light-dark box tests are commonly used to evaluate anxiety-like behavior, while the forced swim test and tail suspension test are employed to screen for antidepressant-like activity.
Microdialysis and Tissue Distribution Studies in Animal Brains for Research Insight
To understand the pharmacokinetic and pharmacodynamic properties of a CNS-active compound, it is essential to determine its ability to cross the blood-brain barrier and its distribution within the brain.
Microdialysis is a powerful technique used to measure the extracellular concentrations of neurotransmitters and other neurochemicals in specific brain regions of freely moving animals. nih.gov This method could be employed to investigate how this compound modulates the release of key neurotransmitters such as dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862) in brain areas implicated in mood, cognition, and motor control. nih.gov
Tissue distribution studies are also critical to determine the concentration of the compound and its metabolites in the brain and other organs. nih.gov These studies typically involve administering the compound to animals and then measuring its levels in various tissues at different time points. This information is vital for correlating the observed pharmacological effects with the concentration of the compound at its site of action.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 5-[(3S)-3-(4-chlorophenyl)-4-[(R)-1-(4-chlorophenyl)ethyl]-2,5-dioxo-7-phenyl-1,4-diazepin-1-yl]valeric acid |
| 5-[(3S)-7-(2-bromophenyl)-3-(4-chlorophenyl)-4-[(R)-1-(4-chlorophenyl)ethyl]-2,5-dioxo-1,4-diazepin-1-yl]valeric acid |
| LY354740 |
| Scopolamine |
| N-butylbenzenesulfonamide |
| Sunitinib |
| Temsirolimus |
Metabolic Pathway Elucidation and Enzyme Interaction Studies of 1 4 3 Chlorophenoxy Butyl 1,4 Diazepane
Identification of Phase I and Phase II Metabolites in In Vitro Systems (e.g., Microsomes, Hepatocytes)
In vitro metabolic studies using systems like liver microsomes and hepatocytes are fundamental for identifying the primary routes of biotransformation. For 1-[4-(3-chlorophenoxy)butyl]-1,4-diazepane, Phase I and Phase II metabolites would be anticipated.
Phase I Metabolism: This phase typically involves the introduction or unmasking of functional groups. For the target compound, several Phase I reactions are plausible:
Ether Bond Cleavage: A key metabolic pathway for compounds containing a chlorophenoxy group is the cleavage of the ether linkage. nih.govepa.gov This would result in the formation of 3-chlorophenol (B135607) and a butan-1,4-diol derivative of the diazepane ring.
Aliphatic Hydroxylation: The butyl chain is a likely site for oxidation. Hydroxylation can occur at various positions on the butyl group, leading to the formation of primary and secondary alcohol metabolites. nih.gov
Aromatic Hydroxylation: While less common for a substituted chlorophenyl ring, hydroxylation of the aromatic ring is a possibility.
N-Dealkylation: The 1,4-diazepane ring contains two nitrogen atoms that can undergo N-dealkylation, a common metabolic pathway for benzodiazepines and other diazepine (B8756704) derivatives. clinpgx.orgresearchgate.net This would involve the removal of the butyl-chlorophenoxy side chain.
Oxidation of the Diazepane Ring: The diazepane ring itself can be a target for oxidation, leading to the formation of various hydroxylated metabolites.
Phase II Metabolism: Phase I metabolites, now possessing suitable functional groups like hydroxyl or amino groups, can undergo Phase II conjugation reactions to increase their water solubility and facilitate excretion.
Glucuronidation: Hydroxylated metabolites are expected to be conjugated with glucuronic acid. This is a major metabolic pathway for many drugs, including benzodiazepines, which share a diazepine ring structure. clinpgx.orgnih.govresearchgate.net Uridine diphosphate-glucuronosyltransferases (UGTs) are the enzymes responsible for this reaction. nih.govresearchgate.net
A summary of potential metabolites is presented in the interactive table below.
| Metabolite ID | Proposed Structure | Metabolic Pathway | Phase |
| M1 | 3-Chlorophenol | Ether Bond Cleavage | I |
| M2 | 4-(1,4-Diazepan-1-yl)butan-1-ol | Aliphatic Hydroxylation | I |
| M3 | 1-[4-(3-Chlorophenoxy)butyl]-1,4-diazepan-x-ol | Ring Hydroxylation | I |
| M4 | 1,4-Diazepane | N-Dealkylation | I |
| M5 | Glucuronide conjugate of M2 | Glucuronidation | II |
| M6 | Glucuronide conjugate of M3 | Glucuronidation | II |
Characterization of Metabolizing Enzymes (e.g., Cytochrome P450s, Esterases)
The biotransformation of this compound is likely mediated by a range of enzymes, primarily from the Cytochrome P450 (CYP) superfamily for Phase I reactions and UGTs for Phase II reactions.
Cytochrome P450 (CYP) Enzymes: The CYP enzyme system, particularly families 1, 2, and 3, is responsible for the metabolism of a vast number of xenobiotics. nih.govnih.govresearchgate.net
CYP3A4 and CYP2D6: These are two of the most significant CYP isoenzymes involved in drug metabolism. nih.gov Given the structural similarities to other CNS-active drugs, it is highly probable that CYP3A4 and CYP2D6 play a role in the oxidation of the butyl chain and the diazepane ring.
CYP2C9 and CYP2C19: These enzymes are also known to be involved in the metabolism of various drugs and could contribute to the biotransformation of this compound. nih.gov
Other CYPs: Other isoforms such as CYP1A2 and CYP2E1 could also have a minor role. nih.gov
UDP-Glucuronosyltransferases (UGTs): These enzymes are critical for the glucuronidation of hydroxylated metabolites.
UGT1A and UGT2B families: Specific isoforms within these families, such as UGT1A4, UGT2B7, and UGT2B15, are known to be involved in the glucuronidation of benzodiazepines and other similar structures. clinpgx.orgnih.govresearchgate.net
The following table summarizes the likely enzymes involved in the metabolism of this compound.
| Enzyme Family | Specific Isoform (Predicted) | Predicted Metabolic Reaction |
| Cytochrome P450 | CYP3A4, CYP2D6, CYP2C9, CYP2C19 | Aliphatic hydroxylation, Aromatic hydroxylation, N-dealkylation, Ring oxidation |
| UDP-Glucuronosyltransferase | UGT1A family, UGT2B family | Glucuronidation of hydroxylated metabolites |
Mechanistic Studies of Metabolic Transformations (e.g., Oxidation, Hydroxylation, Glucuronidation)
The mechanisms of the proposed metabolic transformations are well-established in the field of drug metabolism.
Oxidation and Hydroxylation: These reactions are catalyzed by CYP enzymes and involve the insertion of an oxygen atom into a C-H or N-H bond. The process is a complex catalytic cycle involving the heme-containing P450 enzyme, NADPH-cytochrome P450 reductase, and molecular oxygen. rsc.org
Glucuronidation: This is a transfer reaction where a glucuronic acid moiety from the co-substrate UDP-glucuronic acid (UDPGA) is transferred to a substrate containing a suitable functional group (e.g., hydroxyl, amino). The reaction is catalyzed by UGT enzymes located in the endoplasmic reticulum. nih.govresearchgate.net
In Vivo Metabolic Profiling in Animal Models for Research Purposes
To understand the complete metabolic profile and the relevance of the in vitro findings, in vivo studies in animal models are essential. Such studies would involve administering the compound to research animals (e.g., rats, dogs) and analyzing biological samples like plasma, urine, and feces to identify and quantify the parent compound and its metabolites.
Differences in metabolic pathways between species can be significant. For example, dogs have been shown to retain chlorophenoxy acids longer than other species due to poorer urinary clearance. who.int Therefore, a multi-species approach is often necessary to build a comprehensive metabolic picture and to better predict the metabolism in humans.
Investigation of Drug-Drug Interactions at the Enzymatic Level in Research Models
Given the likely involvement of major drug-metabolizing enzymes like CYP3A4 and CYP2D6, there is a potential for drug-drug interactions (DDIs). nih.govnih.gov
Enzyme Inhibition: If this compound or its metabolites inhibit a particular CYP isoform, it could lead to increased plasma concentrations of co-administered drugs that are substrates for that enzyme. In vitro studies using human liver microsomes and specific CYP isoform inhibitor panels can assess this risk.
Enzyme Induction: The compound could also induce the expression of certain CYP enzymes, leading to increased metabolism and potentially reduced efficacy of co-administered drugs.
Competition for Metabolism: If another drug that is also a substrate for the same CYP or UGT enzymes is co-administered, it could lead to competitive inhibition of metabolism, affecting the clearance of one or both drugs.
Chemical Biology Applications and Probe Development Utilizing 1 4 3 Chlorophenoxy Butyl 1,4 Diazepane
Synthesis of Affinity Probes for Target Engagement Studies
Affinity probes are essential for identifying and validating the protein targets of a bioactive small molecule. A common strategy involves the incorporation of a photoreactive group, which upon irradiation, forms a covalent bond with the target protein, allowing for its subsequent isolation and identification. For 1-[4-(3-chlorophenoxy)butyl]-1,4-diazepane, an affinity probe can be synthesized by introducing a diazirine-containing linker. nih.govacs.org Diazirines are small, stable, and upon activation with UV light, generate highly reactive carbenes that can form covalent bonds with nearby amino acid residues. researchgate.netnih.govaxispharm.com
A plausible synthetic route would involve the alkylation of the secondary amine on the 1,4-diazepane ring. This can be achieved by reacting this compound with a heterobifunctional linker that contains a diazirine moiety at one end and a reactive group, such as an N-hydroxysuccinimide (NHS) ester, at the other. nih.gov The NHS ester would react with the amine to form a stable amide bond, tethering the photoreactive group to the parent molecule. thermofisher.com These probes can be used in living cells or cell lysates to covalently label their binding partners, which can then be identified using proteomic techniques. nih.gov
Table 1: Key Moieties for Affinity Probe Synthesis
| Moiety | Function | Rationale for Use |
|---|---|---|
| Diazirine | Photoreactive crosslinker | Small size, high reactivity upon UV activation, forms stable covalent bonds. acs.orgresearchgate.net |
| Biotin | Affinity tag | High-affinity binding to streptavidin for enrichment of labeled proteins. nih.gov |
Development of Fluorescent Analogs for Imaging and Cellular Localization Research
Fluorescent analogs are powerful tools for visualizing the subcellular distribution of a small molecule and studying its interaction with biological targets in real-time. nih.gov A fluorescent version of this compound can be created by attaching a fluorophore to its structure. The secondary amine of the diazepane ring is an ideal site for chemical modification without significantly altering the pharmacophore responsible for its biological activity.
A variety of amine-reactive fluorescent dyes can be used, such as coumarin (B35378) sulfonyl chlorides or NHS esters of rhodamine or fluorescein (B123965) derivatives. researchgate.netnih.govmdpi.com For instance, reacting the parent compound with a dye like coumarin-6-sulfonyl chloride in a suitable solvent would yield a fluorescently labeled diazepane. researchgate.netelsevierpure.com The choice of fluorophore can be tailored based on the specific experimental requirements, such as the desired excitation and emission wavelengths, brightness, and photostability. uni-muenchen.debiorxiv.org These fluorescent analogs can then be used in fluorescence microscopy studies to determine the cellular compartments where the compound accumulates and to perform colocalization studies with known organelle markers.
Table 2: Common Fluorophores for Amine Derivatization
| Fluorophore Class | Reactive Derivative | Typical Excitation/Emission (nm) | Key Features |
|---|---|---|---|
| Coumarin | Sulfonyl chloride | ~350 / ~480 | Environmentally sensitive, good for detecting binding events. nih.gov |
| Rhodamine | NHS ester | ~550 / ~570 | High photostability and quantum yield. |
| Fluorescein | Isothiocyanate (FITC) | ~490 / ~520 | Bright, but pH-sensitive. |
Bioconjugation Strategies for Protein Labeling or Immobilization
Immobilizing a small molecule onto a solid support, such as agarose (B213101) beads, is a key step in affinity chromatography for purifying its protein targets. nih.gov Alternatively, conjugating the molecule to a carrier protein can be useful for immunological studies. The secondary amine of the 1,4-diazepane ring provides a convenient handle for such bioconjugation.
A common strategy involves the use of bifunctional crosslinkers. researchgate.net For immobilization on an amine-reactive solid support (e.g., NHS-activated agarose), the diazepane nitrogen can first be reacted with a linker containing a terminal carboxyl group. This carboxyl group can then be activated, for example with a carbodiimide (B86325), to react with the support. thermofisher.comlumiprobe.com Conversely, to immobilize the compound on a carboxylated support, the diazepane amine can be directly coupled using carbodiimide chemistry. For protein conjugation, an NHS ester of the small molecule can be prepared and reacted with lysine (B10760008) residues on the protein surface. lumiprobe.comtocris.com The choice of linker length and composition can be optimized to ensure that the immobilized molecule remains accessible for binding to its target proteins. researchgate.net
Application as a Tool Compound for Investigating Specific Biological Pathways
Small molecules with well-defined biological activities are invaluable as "tool compounds" to probe the function of specific proteins and pathways. nih.gov Given that other 1,4-diazepane derivatives have been identified as ligands for G protein-coupled receptors (GPCRs), it is plausible that this compound could serve as a tool for studying GPCR signaling. nih.govresearchgate.net For example, aryl- nih.govthermofisher.comdiazepane ureas have been shown to be potent antagonists of the chemokine receptor CXCR3, a GPCR involved in inflammatory responses. nih.gov
Therefore, this compound could be evaluated for its activity at a panel of GPCRs. If it shows selective agonist or antagonist activity, it could be used to investigate the physiological roles of that receptor. For instance, in cell-based assays, it could be used to stimulate or inhibit downstream signaling events such as calcium mobilization, cAMP production, or receptor internalization. nih.govnih.gov Such studies would help to elucidate the biological pathways modulated by this class of compounds.
Table 3: Potential Biological Pathways for Investigation
| Target Class | Specific Examples | Potential Application of the Tool Compound |
|---|---|---|
| G Protein-Coupled Receptors (GPCRs) | Chemokine receptors (e.g., CXCR3), Serotonin (B10506) receptors, Dopamine (B1211576) receptors | Modulation of inflammatory responses, neurotransmission, and other physiological processes. nih.govnih.govnih.gov |
| Sigma Receptors | σ1 and σ2 subtypes | Investigation of neuroprotective and anti-amnesic effects. nih.gov |
Development of Radioligands for Receptor Occupancy Studies in Research Models
Radiolabeled versions of a compound are crucial for quantitative in vitro binding assays and in vivo imaging techniques like Positron Emission Tomography (PET). princeton.edunih.gov The development of a radioligand based on this compound would enable detailed studies of its binding sites in the brain and other tissues.
For in vitro saturation and competition binding assays, tritiation ([³H]) is a common approach. This could potentially be achieved through catalytic tritium (B154650) exchange on an unsaturated precursor or by reduction of a suitable precursor with tritium gas.
For in vivo PET imaging, isotopes with short half-lives like carbon-11 (B1219553) ([¹¹C]) or fluorine-18 (B77423) ([¹⁸F]) are preferred. nih.gov A promising strategy for introducing these isotopes is through late-stage radiolabeling. For example, a synthetic precursor of the target compound where the chloro group on the phenoxy ring is replaced by a bromo or iodo group could be synthesized. This precursor could then be subjected to a metallaphotoredox-catalyzed reaction with a radiolabeled methyl source, such as [¹¹C]methyl iodide, to install the radiolabel. princeton.edunih.gov Alternatively, if a suitable precursor is available, direct radiofluorination could be explored to introduce [¹⁸F]. researchgate.netprinceton.edu The resulting radioligand could be used in animal models to measure receptor occupancy and to study the pharmacokinetics of the compound in the brain.
Table 4: Potential Radiolabeling Strategies
| Isotope | Labeling Method | Application | Key Considerations |
|---|---|---|---|
| Tritium ([³H]) | Catalytic exchange or reduction | In vitro binding assays | High specific activity, suitable for membrane preparations. |
| Carbon-11 ([¹¹C]) | Metallaphotoredox methylation | In vivo PET imaging | Short half-life (20 min) requires rapid synthesis. princeton.edunih.gov |
Future Research Directions and Emerging Academic Opportunities
Integration with Advanced Omics Technologies (e.g., Proteomics, Metabolomics)
A key future direction for understanding the biological impact of 1-[4-(3-Chlorophenoxy)butyl]-1,4-diazepane is its integration with advanced omics technologies. These approaches can provide an unbiased, system-wide view of the molecular changes induced by the compound in biological systems.
Proteomics: Chemical proteomics could be employed to identify the direct protein targets of this compound. Techniques such as affinity chromatography-mass spectrometry, where a derivative of the compound is immobilized on a solid support to "pull down" its binding partners from cell lysates, would be invaluable. Furthermore, global quantitative proteomics could analyze changes in protein expression and post-translational modifications in cells or tissues treated with the compound, offering insights into the downstream pathways it modulates.
Metabolomics: By analyzing the global profile of endogenous metabolites, metabolomics studies could reveal the metabolic pathways perturbed by this compound. This could uncover off-target effects or provide biomarkers of the compound's activity. For instance, alterations in neurotransmitter or lipid metabolism could point towards specific neurological or metabolic functions.
A hypothetical research workflow could involve the following stages:
Table 1: Proposed Omics Integration Workflow| Stage | Technology | Objective | Potential Outcome |
|---|---|---|---|
| 1. Target Identification | Chemical Proteomics (Affinity Purification-Mass Spectrometry) | To identify direct protein binding partners of the compound. | A list of high-affinity protein targets, providing initial mechanistic clues. |
| 2. Pathway Analysis | Global Quantitative Proteomics (e.g., SILAC, TMT) | To quantify changes in the proteome following compound treatment. | Identification of regulated biological pathways and cellular processes. |
| 3. Metabolic Footprinting | Untargeted Metabolomics (LC-MS, GC-MS) | To profile changes in the metabolome after exposure to the compound. | Discovery of perturbed metabolic networks and potential biomarkers. |
| 4. Data Integration | Multi-omics Data Analysis | To build a comprehensive model of the compound's mechanism of action. | A holistic understanding of the compound's biological impact from gene to metabolite. |
Exploration of Novel Therapeutic Areas Based on Mechanistic Insights
Once initial mechanistic insights are gained, a major opportunity will be the exploration of novel therapeutic applications for this compound. The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, often associated with activity in the central nervous system (CNS).
Based on its structural similarity to compounds with known psychoactive or neurological effects, initial hypotheses could center on conditions such as anxiety, depression, or neuropathic pain. Mechanistic data from omics studies could either validate these hypotheses or point towards entirely new therapeutic areas. For example, if proteomics data reveals a strong interaction with proteins involved in neuroinflammation, the compound could be investigated for its potential in treating neurodegenerative diseases like Alzheimer's or Parkinson's disease. Similarly, if it is found to modulate pathways related to cell proliferation, an oncological application could be explored.
Collaborative Research Initiatives with Structural Biology and Biophysics Disciplines
To fully understand how this compound interacts with its biological targets, collaborations with structural biologists and biophysicists will be essential.
Structural Biology: Once a primary protein target is identified and validated, determining the high-resolution crystal structure of the protein-compound complex via X-ray crystallography or cryo-electron microscopy (cryo-EM) would be a critical goal. This would provide atomic-level details of the binding site, revealing the specific amino acid residues involved and the conformation adopted by the compound upon binding.
Biophysics: Biophysical techniques are crucial for quantifying the binding affinity and kinetics. Methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can provide precise measurements of the binding constant (KD), association rates (kon), and dissociation rates (koff), which are critical parameters for assessing the compound's potency and residence time on its target.
Table 2: Potential Biophysical and Structural Studies
| Technique | Research Question | Data Generated |
|---|---|---|
| Isothermal Titration Calorimetry (ITC) | What is the binding affinity and thermodynamics of the interaction? | Binding affinity (KD), enthalpy (ΔH), and entropy (ΔS). |
| Surface Plasmon Resonance (SPR) | What are the kinetics of the binding interaction? | Association (kon) and dissociation (koff) rate constants. |
| X-ray Crystallography / Cryo-EM | What is the 3D structure of the compound bound to its target? | Atomic-resolution structure of the binding pocket and interactions. |
| Nuclear Magnetic Resonance (NMR) | How does the compound interact with the target in solution? | Information on conformational changes and binding interfaces. |
Design of Next-Generation Scaffolds Based on this compound Principles
The structure of this compound can serve as a blueprint for designing next-generation compounds with improved properties. A structure-activity relationship (SAR) study would be the first step, involving the synthesis and testing of a library of analogs to understand how modifications to each part of the molecule affect its activity and selectivity.
Key areas for modification could include:
The 1,4-Diazepane Ring: Introducing substituents or altering the ring conformation to enhance binding affinity or modulate physicochemical properties.
The Butyl Linker: Varying the length and rigidity of the linker to optimize the orientation of the phenoxy group within the binding pocket.
The 3-Chlorophenoxy Group: Exploring different substitution patterns on the phenyl ring (e.g., moving the chlorine to the 2- or 4-position, or replacing it with other halogens or functional groups) to fine-tune electronic and steric interactions with the target.
Insights from structural biology would be instrumental in guiding this process, enabling a more rational, structure-based drug design approach rather than relying solely on traditional medicinal chemistry iterations.
Methodological Advancements in Assaying and Understanding Complex Biological Interactions
The study of this compound could also drive methodological advancements in how researchers assay complex biological interactions. For instance, if the compound is found to modulate a protein-protein interaction (PPI) or act on a complex of multiple proteins, traditional binding assays may be insufficient.
Future research could focus on developing and implementing more sophisticated assays, such as:
Cell-based thermal shift assays (CETSA): To confirm target engagement within a cellular environment, providing more physiologically relevant data than assays using purified proteins.
High-throughput screening (HTS) platforms: Developing robust and sensitive HTS assays to screen analog libraries quickly and efficiently.
Advanced imaging techniques: Using super-resolution microscopy or fluorescently labeled derivatives of the compound to visualize its subcellular localization and interaction with its target in real-time within living cells.
These advanced methods will be crucial for dissecting complex mechanisms of action and will contribute valuable new tools and approaches to the broader field of chemical biology and drug discovery.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 1-[4-(3-Chlorophenoxy)butyl]-1,4-diazepane, and what analytical techniques are critical for confirming its structural integrity?
- Methodological Answer : The synthesis typically involves coupling 3-chlorophenol with a butyl spacer followed by diazepane functionalization. Key steps include nucleophilic substitution and amination reactions. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is essential for verifying regiochemistry, while high-performance liquid chromatography (HPLC) and mass spectrometry (MS) ensure purity (>98%) and molecular weight validation. Cross-referencing with X-ray crystallography or IR spectroscopy can resolve ambiguities in stereochemistry .
Q. How can researchers determine the receptor binding affinities of this compound, and what methodological considerations ensure reproducibility across studies?
- Methodological Answer : Radioligand displacement assays (e.g., using [³H]-spiperone for dopamine receptors or [³H]-ketanserin for serotonin receptors) are standard. Competitive binding curves should be generated with at least three independent replicates to calculate IC₅₀ values. Normalize data against reference ligands (e.g., haloperidol for D2 receptors) and maintain consistent buffer conditions (pH 7.4, 25°C) to minimize variability. Include negative controls (e.g., vehicle-only wells) to account for nonspecific binding .
Q. What are the key physicochemical properties of this compound that must be characterized prior to in vitro pharmacological studies?
- Methodological Answer : Critical properties include:
- LogP : Determine via shake-flask method or HPLC-derived retention times to assess lipophilicity.
- Solubility : Use dynamic light scattering (DLS) in aqueous buffers (e.g., PBS) at physiological pH.
- Stability : Conduct accelerated degradation studies under UV light and varying temperatures (4°C, 25°C, 37°C) to identify hydrolytic or oxidative liabilities.
- pKa : Employ potentiometric titration to predict ionization states in biological systems .
Advanced Research Questions
Q. How can factorial design be applied to optimize the reaction conditions for synthesizing this compound, particularly when scaling from milligram to gram quantities?
- Methodological Answer : A 2³ factorial design can evaluate temperature (X₁: 60–100°C), catalyst loading (X₂: 1–5 mol%), and solvent polarity (X₃: DMF vs. THF). Response variables include yield (%) and purity (HPLC area%). Statistical tools like ANOVA identify significant factors (e.g., temperature × catalyst interaction). For scale-up, apply kinetic modeling to predict heat and mass transfer limitations in batch reactors .
Q. What computational strategies are most effective for predicting the conformational stability and intermolecular interactions of this compound in different solvent systems?
- Methodological Answer : Density functional theory (DFT) at the B3LYP/6-31G* level calculates ground-state geometries and torsional barriers. Molecular dynamics (MD) simulations (e.g., GROMACS) with explicit solvent models (water, DMSO) reveal solvation effects. Pair distribution functions (PDFs) derived from MD trajectories quantify hydrogen-bonding interactions with solvent molecules .
Q. When encountering contradictory results in receptor binding assays, what systematic approaches should researchers employ to identify and resolve potential sources of experimental variability?
- Methodological Answer : Implement a root-cause analysis:
- Reagent Consistency : Validate ligand batch purity (HPLC) and receptor preparation (Western blot for receptor expression).
- Protocol Harmonization : Standardize incubation times (e.g., 60 min) and washing steps across labs.
- Data Normalization : Use Z-score transformation to account for inter-assay variability. Cross-validate findings with orthogonal methods (e.g., functional cAMP assays for GPCR activity) .
Q. How does the integration of AI-driven reaction prediction models with high-throughput experimentation enhance the discovery of novel derivatives with improved pharmacological profiles?
- Methodological Answer : Train graph neural networks (GNNs) on reaction databases (e.g., Reaxys) to predict feasible derivatization sites (e.g., phenoxy group substitution). Couple this with robotic synthesis platforms to generate 50–100 analogs per week. Use multi-parameter optimization (MPO) scoring to prioritize compounds with balanced LogP (1–3), polar surface area (<90 Ų), and predicted IC₅₀ values .
Q. What reactor design considerations are critical when conducting continuous flow synthesis of this compound to maintain regioselectivity under varying temperature and pressure conditions?
- Methodological Answer : Use microfluidic reactors with segmented flow to minimize residence time distribution. Optimize:
- Channel Geometry : Helical channels enhance mixing (Dean vortices) at Re > 100.
- Temperature Control : Peltier modules maintain ±1°C accuracy.
- Pressure Stability : Silicon-carbide reactors tolerate >20 bar for superheated solvent systems. Monitor in-line via FTIR or Raman spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
